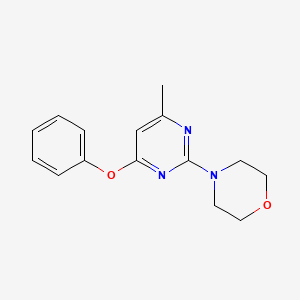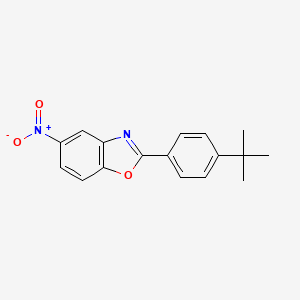
N-(2,4-difluorophenyl)-1-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-1-indolinecarboxamide, commonly known as DFN-15, is a novel small molecule that has shown great potential in scientific research. It is a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
Wirkmechanismus
DFN-15 exerts its pharmacological effects by inhibiting the activity of the NF-κB transcription factor. NF-κB is a key regulator of inflammation and immune response and is involved in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. DFN-15 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein, IκBα. This leads to the suppression of downstream signaling pathways and the expression of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
DFN-15 has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to suppress the expression of inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. DFN-15 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. Moreover, DFN-15 has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DFN-15 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. Moreover, DFN-15 has been shown to have high selectivity for NF-κB inhibition, making it a valuable tool for studying the role of NF-κB in various cellular processes. However, there are some limitations to using DFN-15 in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in animal models. Moreover, DFN-15 has not been extensively studied in humans, and its safety profile in humans is not well established.
Zukünftige Richtungen
There are several future directions for the research on DFN-15. One possible direction is to investigate the efficacy of DFN-15 in combination with other therapies, such as chemotherapy and radiation therapy, in the treatment of cancer. Another direction is to study the safety and efficacy of DFN-15 in humans, which can pave the way for its clinical development as a therapeutic agent. Moreover, further research is needed to understand the molecular mechanisms underlying the pharmacological effects of DFN-15 and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
DFN-15 can be synthesized using a multi-step process starting from 2,4-difluoroaniline. The first step involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form N-(2,4-difluorophenyl) carbamate. This intermediate is then reacted with indoline-1-carboxylic acid to form DFN-15. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
DFN-15 has been extensively studied in various preclinical models, including cell culture systems and animal models. It has been shown to inhibit NF-κB activation and downstream signaling pathways, leading to the suppression of inflammatory cytokines and chemokines. DFN-15 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. Moreover, DFN-15 has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O/c16-11-5-6-13(12(17)9-11)18-15(20)19-8-7-10-3-1-2-4-14(10)19/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMZMVRQDVLHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)


![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)

![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5707508.png)
